Cas no 669002-89-5 (3-(4-cyano-2-fluorophenyl)propanoic acid)

3-(4-Cyano-2-fluorophenyl)propanoic acid is a versatile fluorinated aromatic compound featuring both cyano and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the electron-withdrawing cyano and fluorine groups enhances reactivity, enabling selective modifications at the phenyl ring. The propanoic acid side chain offers further derivatization potential, facilitating coupling reactions or incorporation into larger molecular frameworks. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined physicochemical properties make it suitable for use in medicinal chemistry research, where precise structural control is critical.
3-(4-cyano-2-fluorophenyl)propanoic acid structure
669002-89-5 structure
Product Name:3-(4-cyano-2-fluorophenyl)propanoic acid
CAS No:669002-89-5
MF:C10H8FNO2
MW:193.174426078796
CID:4125600
PubChem ID:69710796
Update Time:2025-11-07

3-(4-cyano-2-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, 4-cyano-2-fluoro-
    • 3-(4-cyano-2-fluorophenyl)propanoic acid
    • SY315132
    • Z1262556755
    • EN300-1722520
    • SCHEMBL6223413
    • 4-Cyano-2-fluorobenzenepropanoic acid
    • 669002-89-5
    • MFCD20658859
    • starbld0034911
    • 4-Cyano-2-fluorophenylpropanoic acid
    • 960-507-6
    • UBB00289
    • 3-(4-cyano-2-fluoro-phenyl)-propionic acid
    • DTXSID201286526
    • UYFHEDUDZUHCBI-UHFFFAOYSA-N
    • DTXCID601717193
    • Inchi: 1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
    • InChI Key: UYFHEDUDZUHCBI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C=CC=1CCC(=O)O

Computed Properties

  • Exact Mass: 193.05390666g/mol
  • Monoisotopic Mass: 193.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.1Ų

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3-(4-cyano-2-fluorophenyl)propanoic acid Related Literature

Additional information on 3-(4-cyano-2-fluorophenyl)propanoic acid

3-(4-Cyano-2-Fluorophenyl)Propanoic Acid: A Comprehensive Overview

3-(4-Cyano-2-Fluorophenyl)Propanoic Acid, identified by the CAS number 669002-89-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a propanoic acid group attached to a fluorinated aromatic ring, which introduces both electronic and steric effects that can influence its reactivity and biological activity.

The synthesis of 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent modifications. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical processes. The compound's structure, featuring a cyano group at the para position and a fluorine atom at the ortho position, provides a platform for further functionalization, making it a valuable intermediate in various chemical transformations.

In terms of biological activity, 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid has been explored for its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in inflammation. Furthermore, recent research has delved into its potential as a modulator of ion channels, particularly voltage-gated sodium channels, which could open avenues for treating neuropathic pain. These findings underscore the compound's versatility and its role as a promising lead molecule in drug development.

The electronic properties of 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid make it an interesting candidate for applications in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for materials used in thin-film transistors and organic light-emitting diodes (OLEDs). Recent studies have investigated its integration into polymer blends to enhance the electrical performance of these materials, highlighting its potential in advancing next-generation electronic devices.

In addition to its chemical and biological significance, 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid has found niche applications in agrochemicals. Its ability to act as a herbicide has been explored under controlled laboratory conditions, where it demonstrated selective inhibition of plant enzymes involved in photosynthesis. This property could be harnessed to develop eco-friendly herbicides that minimize environmental impact while maintaining efficacy.

The structural versatility of 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid also lends itself to applications in polymer chemistry. By incorporating this compound into polymeric networks, researchers have achieved enhanced mechanical properties and thermal stability. These advancements are particularly relevant for industries requiring high-performance materials, such as aerospace and automotive manufacturing.

In conclusion, 3-(4-Cyano-2-Fluorophenyl)Propanoic Acid, with its unique structure and diverse functional groups, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a versatile building block in modern chemistry. As ongoing studies unravel new facets of its properties and potential uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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